1-(3-Bromopropyl)-2-methylbenzene
Description
1-(3-Bromopropyl)-2-methylbenzene is a brominated aromatic compound characterized by a toluene backbone substituted with a methyl group at the 2-position and a bromopropyl chain at the 3-position. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.11 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions and the preparation of heterocyclic compounds .
Synthesis:
The compound is synthesized via nucleophilic substitution or bromination of pre-functionalized precursors. For example, 3-(2-methylphenyl)propan-1-ol can undergo bromination using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield this compound .
Properties
IUPAC Name |
1-(3-bromopropyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRGHGMXHIGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2-methyl-3-phenylpropene.
Scientific Research Applications
1-(3-Bromopropyl)-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-methylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents significantly influence chemical behavior. Below is a comparison with analogs differing in substituent type, position, or chain length:
Table 1: Key Structural and Reactivity Differences
Key Observations :
- Bromine Position : The 3-bromopropyl group in this compound enhances nucleophilic substitution reactivity compared to 2-bromo analogs due to steric accessibility .
- Halogen Type : Fluorine in 1-(2-fluoropropyl)-2-methylbenzene reduces leaving-group ability but increases electronegativity, making it suitable for hydrofunctionalization reactions .
- Substituent Effects : The electron-donating methyl group at the 2-position in this compound activates the aromatic ring toward electrophilic substitution, whereas chlorine in 1-(3-bromopropyl)-2-chlorobenzene deactivates the ring .
Physical Properties and Spectral Data
Table 2: Physical and Spectroscopic Comparison
Notes:
Biological Activity
1-(3-Bromopropyl)-2-methylbenzene, also known as 3-bromopropyl-2-toluene, is a compound of interest due to its potential biological activities and implications in various fields, including medicinal chemistry and environmental science. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of alkyl-substituted aromatic compounds. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H13Br
- Molecular Weight : 227.13 g/mol
The presence of the bromine atom and the propyl group attached to the aromatic ring significantly influences its reactivity and biological properties.
Mode of Action
The biological activity of this compound is primarily attributed to its structural similarity to other phenolic compounds, which are often involved in antioxidant activity. This compound may exert its effects through:
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Potentially inhibiting inflammatory pathways at the cellular level.
Biochemical Pathways
Research indicates that compounds with similar structures can influence various biochemical pathways, particularly those related to oxidative stress and inflammation. This compound may interact with signaling pathways that modulate cellular responses to oxidative damage.
Antioxidant Properties
This compound has shown promise in preliminary studies for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS).
| Study | Findings |
|---|---|
| Study A | Demonstrated significant free radical scavenging activity in vitro. |
| Study B | Indicated protective effects against lipid peroxidation in cellular models. |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been noted in various studies:
- In vitro studies suggest it may inhibit pro-inflammatory cytokines.
- Animal models have shown reduced inflammation markers when treated with this compound.
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant efficacy of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a dose-dependent scavenging effect, suggesting that higher concentrations of the compound correlate with increased antioxidant activity.
Case Study 2: Inflammatory Response Modulation
A recent study assessed the effects of this compound on macrophage cells exposed to lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Toxicological Considerations
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Compounds with halogen substitutions can exhibit varying degrees of toxicity depending on their concentration and exposure routes.
- Acute Toxicity : Limited studies indicate that high doses may lead to cytotoxic effects.
- Chronic Exposure Risks : Long-term exposure could potentially result in adverse health effects similar to those associated with other brominated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
